molecular formula C23H17Br2ClN2O4 B15014494 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B15014494
M. Wt: 580.7 g/mol
InChI Key: NOELMKXZUDIKDF-KKMKTNMSSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound with a molecular formula of C29H24Br2N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps, including the bromination of phenyl rings and the formation of imine and ester bonds. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Common reagents used in the synthesis include bromine, chlorophenoxy acetic acid, and methyl benzoate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The reaction conditions are carefully controlled to optimize the efficiency of each step in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-chlorophenol
  • 2,4-Dibromo-6-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl acetate

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C23H17Br2ClN2O4

Molecular Weight

580.7 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C23H17Br2ClN2O4/c1-14-3-2-4-15(9-14)23(30)32-22-16(10-17(24)11-20(22)25)12-27-28-21(29)13-31-19-7-5-18(26)6-8-19/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

NOELMKXZUDIKDF-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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